molecular formula C10H11OP B8558383 Divinylphenylphosphine oxide CAS No. 13815-96-8

Divinylphenylphosphine oxide

Cat. No.: B8558383
CAS No.: 13815-96-8
M. Wt: 178.17 g/mol
InChI Key: QJPDCMIFPPRCFH-UHFFFAOYSA-N
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Description

Divinylphenylphosphine oxide is a useful research compound. Its molecular formula is C10H11OP and its molecular weight is 178.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

13815-96-8

Molecular Formula

C10H11OP

Molecular Weight

178.17 g/mol

IUPAC Name

bis(ethenyl)phosphorylbenzene

InChI

InChI=1S/C10H11OP/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2

InChI Key

QJPDCMIFPPRCFH-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(C=C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of phenylphosphonic dichloride (29 mL, 200 mmol) dissolved in anhydrous THF (600 mL) was cooled to −78° C. and mechanically stirred under an atmosphere of dry nitrogen. Vinylmagnesium bromide (1M in THF, 500 mL) was slowly added so that the temperature of the reaction mixture never exceeded −70° C. The addition took 2 hours. After an additional 1 hour of stirring at −78° C., the cold reaction mixture was poured directly into cold, saturated NH4Cl (1 L). The mixture was extracted twice with CH2Cl2 and the combined organic phase was washed with 1 M NaOH, brine, and then dried over Mg2SO4. Filtration and solvent evaporation provided divinyl-phenyl-phosphine oxide (26.8 g, 75%) as a viscous yellow oil that solidified upon standing. 1H NMR (400 MHz, DMSO-d6); δ 7.8-7.4 (m, 5H), 6.7 (m, 2H), 6.4-6.1 (m, 4H). 31P NMR (DMSO-d6); δ 17.0 (s).
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phenylphosphonic dichloride (2.00 g, 10.26 mmol) was taken up in 1:1 THF:Et2O (100 mL) and cooled to −78° C. Vinylmagnesium bromide (21.54 mL, 21.54 mmol, 1.0 M in THF) was added dropwise. After stirring for 2 h at −78° C., the cold reaction was poured into 2 N HCl, and the mixture was extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried (MgSO4), and evaporated to a yellow oil. Flash chromatography (0-10% MeOH/EtOAc) afforded phenyl(divinyl)phosphine oxide as a colorless solid. 1H NMR (CDCl3, 600 MHz) δ 7.72-7.67 (m, 2H), 7.54-7.50 (m, 1H), 7.49-7.45 (m, 2H), 6.44 (ddd, J=24.5, 18.7, 12.4 Hz, 2H), 6.29-6.18 (m, 4H). MS: cal'd 179 (MH+), exp 179 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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